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Compound of Interest

Compound Name: Lirafugratinib Hydrochloride

Cat. No.: B15574548 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information, troubleshooting guidance, and frequently asked

questions regarding the off-target kinase screening of Lirafugratinib Hydrochloride (also

known as RLY-4008).

Executive Summary
Lirafugratinib (RLY-4008) is a potent, highly selective, and irreversible small molecule inhibitor

of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] Its design was guided by computational

analysis of protein dynamics, aiming to minimize off-target effects commonly associated with

pan-FGFR inhibitors, such as hyperphosphatemia (linked to FGFR1 inhibition) and diarrhea

(linked to FGFR4 inhibition).[2][3][4] Off-target kinase screening is a critical step in the

preclinical evaluation of such inhibitors to ensure their safety and specificity. This resource

outlines the methodologies, presents the selectivity data, and addresses potential experimental

challenges.

Off-Target Kinase Selectivity Profile
Lirafugratinib has demonstrated a high degree of selectivity for FGFR2 over other kinases,

including other members of the FGFR family. The following table summarizes the key

quantitative data from in vitro screening assays.
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Target
Kinase

Assay Type
Selectivity
vs. FGFR2

IC50 (µM)
Percent
Inhibition

Notes

FGFR1 Caliper
~250-fold

less sensitive
1.29 -

Designed to

avoid this off-

target to

reduce

hyperphosph

atemia.[2][4]

FGFR3 Not Specified
>80-fold less

sensitive
- - [5]

FGFR4 Not Specified
>5,000-fold

less sensitive
- -

Designed to

avoid this off-

target to

reduce

diarrhea.[2][4]

[6]

MEK5 KINOMEscan - -
92.4% at 500

nM

Not expected

to be

inhibited

irreversibly.[5]

MKNK2 KINOMEscan - -
89% at 500

nM

Not expected

to be

inhibited

irreversibly.[5]

Experimental Protocols
While detailed proprietary protocols are not publicly available, the principles behind the key

experiments for determining off-target kinase activity are well-established.

Methodology: Broad Kinase Panel Screening (e.g.,
KINOMEscan)
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This method is employed to assess the selectivity of a compound against a large number of

kinases.

Compound Preparation: Lirafugratinib Hydrochloride is solubilized in a suitable solvent

(e.g., DMSO) to create a high-concentration stock solution.

Assay Principle: The assay typically involves a competition binding format. An active site-

directed ligand is immobilized on a solid support. The kinase of interest is pre-incubated with

the test compound (Lirafugratinib) and then applied to the ligand-bound support.

Detection: The amount of kinase that binds to the support is quantified, often using a

quantitative PCR (qPCR) readout of a DNA tag conjugated to the kinase. A lower signal

indicates stronger binding of the test compound to the kinase, signifying inhibition.

Data Analysis: The results are often expressed as the percentage of inhibition relative to a

vehicle control. For Lirafugratinib, a screen against 468 kinases was performed.[1]

Methodology: Cellular Proliferation Assays
These assays determine the functional consequence of kinase inhibition in a cellular context.

Cell Line Selection: A panel of cell lines is chosen, each being dependent on a specific

kinase for proliferation. For FGFR selectivity, this would include FGFR1, FGFR2, FGFR3,

and FGFR4-dependent cell lines.[5]

Cell Culture and Seeding: The selected cell lines are cultured under standard conditions and

seeded into multi-well plates.

Compound Treatment: Cells are treated with a range of concentrations of Lirafugratinib
Hydrochloride.

Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell viability or

proliferation is measured using assays such as MTS, MTT, or CellTiter-Glo.

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the

percentage of cell growth inhibition against the compound concentration. High selectivity is
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demonstrated by potent IC50 values in FGFR2-dependent lines and significantly weaker

values in lines dependent on other kinases.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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